molecular formula C18H24O2 B12443118 4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol

4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol

Cat. No.: B12443118
M. Wt: 272.4 g/mol
InChI Key: ZHKCOGVKHHAUBK-UHFFFAOYSA-N
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Description

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol is a complex organic compound known for its unique structure and properties This compound is a derivative of benzene and contains a vinyl group along with a dimethylocta-dienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require the presence of a strong electrophile and a suitable base to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced reactors and controlled environments to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce more saturated hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E,3S)-3-ethenyl-3,7-dimethylocta-1,6-dienyl]benzene-1,2-diol is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

4-(3-ethenyl-3,7-dimethylocta-1,6-dienyl)benzene-1,2-diol

InChI

InChI=1S/C18H24O2/c1-5-18(4,11-6-7-14(2)3)12-10-15-8-9-16(19)17(20)13-15/h5,7-10,12-13,19-20H,1,6,11H2,2-4H3

InChI Key

ZHKCOGVKHHAUBK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)C=CC1=CC(=C(C=C1)O)O)C

Origin of Product

United States

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